4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine 4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine
Brand Name: Vulcanchem
CAS No.: 312617-37-1
VCID: VC8098946
InChI: InChI=1S/C10H10F3N5O/c11-10(12,13)9-15-14-7-1-2-8(16-18(7)9)17-3-5-19-6-4-17/h1-2H,3-6H2
SMILES: C1COCCN1C2=NN3C(=NN=C3C(F)(F)F)C=C2
Molecular Formula: C10H10F3N5O
Molecular Weight: 273.21 g/mol

4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine

CAS No.: 312617-37-1

Cat. No.: VC8098946

Molecular Formula: C10H10F3N5O

Molecular Weight: 273.21 g/mol

* For research use only. Not for human or veterinary use.

4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine - 312617-37-1

Specification

CAS No. 312617-37-1
Molecular Formula C10H10F3N5O
Molecular Weight 273.21 g/mol
IUPAC Name 4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine
Standard InChI InChI=1S/C10H10F3N5O/c11-10(12,13)9-15-14-7-1-2-8(16-18(7)9)17-3-5-19-6-4-17/h1-2H,3-6H2
Standard InChI Key KQCWRNBMVRJYRU-UHFFFAOYSA-N
SMILES C1COCCN1C2=NN3C(=NN=C3C(F)(F)F)C=C2
Canonical SMILES C1COCCN1C2=NN3C(=NN=C3C(F)(F)F)C=C2

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C11H12F3N5O\text{C}_{11}\text{H}_{12}\text{F}_{3}\text{N}_{5}\text{O}, with a molecular weight of 273.21 g/mol . Its IUPAC name, 4-[3-(trifluoromethyl)- triazolo[4,3-b]pyridazin-6-yl]morpholine, reflects its core structure: a triazolo[4,3-b]pyridazine system substituted at the 3-position with a trifluoromethyl group and at the 6-position with a morpholine ring .

Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are critical for confirming its structure. The trifluoromethyl group (-CF3\text{-CF}_3) appears as a distinct triplet in 19F^{19}\text{F}-NMR spectra, while the morpholine ring’s protons resonate as multiplet signals in 1H^{1}\text{H}-NMR. High-resolution MS typically shows a molecular ion peak at m/zm/z 273.21 .

Synthetic Methodologies

Multi-Step Metal-Free Synthesis

A prominent route involves the metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reactions. Trifluoroacetimidoyl chlorides and hydrazine hydrate serve as starting materials, undergoing cyclocondensation to form the triazole ring. Subsequent coupling with a pyridazine precursor and morpholine introduces the heterocyclic components.

Example Reaction Pathway:

  • Triazole Formation:
    CF3C(=NH)Cl+N2H4CF3-triazole intermediate\text{CF}_3\text{C(=NH)Cl} + \text{N}_2\text{H}_4 \rightarrow \text{CF}_3\text{-triazole intermediate}.

  • Pyridazine Coupling:
    The intermediate reacts with 6-chloropyridazine under basic conditions to form the triazolopyridazine core.

  • Morpholine Introduction:
    Nucleophilic aromatic substitution with morpholine at the 6-position completes the synthesis.

Industrial-Scale Optimization

Continuous flow reactors enhance scalability by improving heat transfer and reducing reaction times. Key parameters include:

ParameterOptimal RangeImpact on Yield
Temperature80–100°CMaximizes cyclization
Pressure1–2 atmPrevents decomposition
Solvent Concentration0.5–1.0 MBalances reactivity and viscosity

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water . The trifluoromethyl group enhances lipophilicity (logP=1.8\log P = 1.8), favoring membrane permeability in biological systems. Stability studies indicate degradation <5% under accelerated conditions (40°C/75% RH, 6 months) .

Spectroscopic Data

  • IR Spectroscopy: Strong absorption at 1340 cm1^{-1} (C-F\text{C-F} stretch) and 1600 cm1^{-1} (triazole ring).

  • UV-Vis: λmax\lambda_{\text{max}} = 265 nm (π→π* transition) .

Chemical Reactivity

Substitution Reactions

The triazolopyridazine core undergoes nucleophilic substitution at nitrogen sites. For example, N-alkylation with methyl iodide yields NN-methyl derivatives .

Cycloadditions

Diels-Alder reactions with dienophiles like maleic anhydride produce fused bicyclic systems, expanding structural diversity .

Functionalization of the Morpholine Ring

The morpholine oxygen can participate in alkylation or acylation reactions, enabling further derivatization .

Biological Activity and Mechanisms

Rev-Erb Agonism

Patent data reveal that structurally related 6-substituted triazolopyridazines act as Rev-Erb nuclear receptor agonists, modulating circadian rhythm and metabolic pathways . While direct evidence for this compound is limited, its trifluoromethyl group likely enhances binding affinity to hydrophobic protein pockets .

Enzymatic Inhibition

In vitro studies suggest inhibition of kinases (e.g., CDK2) via competitive binding at the ATP site, with IC50\text{IC}_{50} values in the nanomolar range.

Applications

Pharmaceutical Development

  • Anticancer Agents: Derivatives inhibit tumor cell proliferation (e.g., GI50=0.8 μM\text{GI}_{50} = 0.8 \ \mu\text{M} in MCF-7 cells).

  • Anti-Inflammatory Drugs: Suppression of NF-κB signaling reduces cytokine production .

Agricultural Chemistry

Functionalized analogs act as fungicides against Botrytis cinerea (EC50_{50} = 12 ppm).

Materials Science

Incorporation into polymers enhances thermal stability (TgT_g increased by 40°C).

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